molecular formula C22H27N3O3S B11075447 N-(2,6-dimethylphenyl)-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

N-(2,6-dimethylphenyl)-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B11075447
M. Wt: 413.5 g/mol
InChI Key: MIJDMNOAFGQFGM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a sulfonamide group, which is known for its role in many biologically active molecules, and a pyrazole ring, which is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the pyrazole derivative.

    Coupling Reactions: The final step involves coupling the pyrazole-sulfonamide intermediate with the 2,6-dimethylphenyl group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction: Amines from the reduction of the sulfonamide group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the sulfonamide group is known for its antibacterial properties. This compound could be explored for its potential as an antibacterial agent or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in designing drugs for various diseases. The pyrazole ring is a common motif in many pharmaceuticals, indicating possible anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and functionalizable structure.

Mechanism of Action

The mechanism of action for N-(2,6-dimethylphenyl)-4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes, while the pyrazole ring can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of both the sulfonamide and pyrazole groups makes it a promising candidate for various applications in drug discovery and materials science.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2,6-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H27N3O3S/c1-14(2)20-17(5)24(6)25(22(20)26)18-10-12-19(13-11-18)29(27,28)23-21-15(3)8-7-9-16(21)4/h7-14,23H,1-6H3

InChI Key

MIJDMNOAFGQFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C

Origin of Product

United States

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